4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves innovative methods that offer efficient routes for producing these compounds. For instance, a novel synthesis approach for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate, has been developed, featuring a selective Sandmeyer reaction for a more versatile synthesis process (Bobko et al., 2012). Another study describes the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide through a series of reactions, demonstrating the compound's complex synthetic pathway (Ahmed et al., 2018).
Molecular Structure Analysis
Molecular structure analysis includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Studies on antipyrine-like derivatives provide insights into the crystal packing, molecular interactions, and the stability of these compounds. Notably, the analysis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shows the importance of N–H⋯O and C–H⋯O hydrogen bonds in the stabilization of the crystal structure (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with unique properties. For example, the aminolysis of β-carbonyl 1,3-dithianes catalyzed by iron has been developed for the synthesis of β-enaminones and 3,4-disubstituted pyrazoles (Wang et al., 2011). This highlights the compound's reactivity and potential for generating structurally diverse derivatives.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline structure and hydrogen bonding patterns, play a crucial role in their chemical behavior and potential applications. The unexpected product formation in the synthesis of 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide illustrates the complexity of these reactions and the importance of structural characterization (Kettmann & Svetlik, 2003).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their reactivity towards different reagents and their behavior in various chemical environments, are crucial for understanding their applications and potential as pharmaceutical agents. The design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showcase the diverse chemical properties and applications of these compounds (Donohue et al., 2002).
Scientific Research Applications
Synthesis and Characterization
- Novel thienopyrazole derivatives, including compounds related to 4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide, have been synthesized through innovative methods. These compounds were characterized using elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, to elucidate their chemical structures (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Biological Activities
- Some thieno[2,3-c]pyrazole compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, along with remarkable anti-fungal activity. Additionally, certain synthesized compounds displayed high anti-inflammatory activity, as evidenced by the carrageenan-induced rat paw edema assay (El-Dean, Zaki, & Abdulrazzaq, 2015).
Anticancer Potential
- A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer activities. Some compounds showed promising results against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
properties
IUPAC Name |
4-[(4-bromothiophene-2-carbonyl)amino]-N,1-dimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c1-13-11(18)9-7(4-16(2)15-9)14-10(17)8-3-6(12)5-19-8/h3-5H,1-2H3,(H,13,18)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCDFMOXFRIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1NC(=O)C2=CC(=CS2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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